molecular formula C20H26N2Si2 B14186346 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole CAS No. 920984-34-5

3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole

Cat. No.: B14186346
CAS No.: 920984-34-5
M. Wt: 350.6 g/mol
InChI Key: DBLQNIWQYAKYDH-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole is an organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole typically involves the reaction of appropriate silyl-substituted precursors with pyrazole derivatives. One common method involves the use of silyl anions, which are generated from the corresponding silyl halides and a strong base such as n-butyllithium. The reaction proceeds under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The silyl groups can participate in hydrosilylation reactions, where they donate hydride ions to unsaturated substrates. This process is often catalyzed by transition metals such as platinum or palladium. The compound’s unique structure allows it to act as a versatile reagent in organic synthesis, facilitating the formation of carbon-silicon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for use in various applications, making it a valuable addition to the family of organosilicon compounds .

Properties

CAS No.

920984-34-5

Molecular Formula

C20H26N2Si2

Molecular Weight

350.6 g/mol

IUPAC Name

dimethyl-phenyl-(1-phenyl-4-trimethylsilylpyrazol-3-yl)silane

InChI

InChI=1S/C20H26N2Si2/c1-23(2,3)19-16-22(17-12-8-6-9-13-17)21-20(19)24(4,5)18-14-10-7-11-15-18/h6-16H,1-5H3

InChI Key

DBLQNIWQYAKYDH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN(N=C1[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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